molecular formula C19H19N5O2S B2468670 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 2034473-88-4

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2468670
CAS No.: 2034473-88-4
M. Wt: 381.45
InChI Key: CJXXXWFQEXWUJC-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that features a pyrimidine ring fused with an imidazothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced .

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and imidazothiazole derivatives, such as:

Uniqueness

What sets 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-13(2)20-11-24(18(12)26)10-17(25)21-15-6-4-3-5-14(15)16-9-23-7-8-27-19(23)22-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXXXWFQEXWUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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